molecular formula C10H18ClNO2 B1490715 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 88578-97-6

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B1490715
CAS No.: 88578-97-6
M. Wt: 219.71 g/mol
InChI Key: LKGVXZQEVABUOI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS 88578-97-6) is a spirocyclic building block of high value in medicinal chemistry and drug discovery. The compound features a spiro[4.5]decane scaffold, a rigid bicyclic structure that increases saturation and three-dimensionality, properties known to improve the success rate of candidates in drug development . Its primary application is as a key synthetic intermediate for constructing more complex bioactive molecules. Spirocyclic structures of this type are frequently explored as novel peripheries in antibiotic research, particularly in the development of new fluoroquinolone congeners aimed at overcoming antibiotic resistance . The compound's molecular formula is C 10 H 18 ClNO 2 and it has a molecular weight of 219.71 . This product is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling instructions . This product is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVXZQEVABUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90748888
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88578-97-6
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90748888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
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Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis often begins with nitrile-containing precursors that allow for the construction of the spirocyclic framework.
  • Condensation with appropriate aldehydes or ketones forms intermediates that set the stage for cyclization.

Cyclization to Form the Spirocyclic Core

  • Cyclization reactions, including reductive cyclization or 1,3-dipolar cycloadditions, are employed to form the spiro ring system.
  • For example, 1,3-dipolar cycloaddition of azomethine ylides with alkylidenecycloketones can yield polysubstituted prolines with the desired spiro quaternary carbon center.

Functional Group Transformations

  • Introduction or preservation of the carboxylic acid group at the 3-position is achieved through oxidation or hydrolysis steps.
  • Conversion to the hydrochloride salt is typically done by treatment with dry HCl gas or hydrochloric acid in an appropriate solvent.

Example Experimental Procedure (Adapted from Patent US5658935A)

  • Ethyl 4-(4-cyanobenzyl)-3,3-bisethoxycarbonylbutyrate is dissolved in absolute ethanol and cooled to -5°C.
  • Dry HCl gas is bubbled through the solution to effect hydrochloride salt formation.
  • Subsequent alkylation and condensation steps produce intermediates that cyclize to form the spirocyclic amino acid.
  • The hydrochloride salt of 2-Azaspiro[4.5]decane-3-carboxylic acid is isolated by crystallization.

Comparative Table of Key Preparation Methods

Method/Reference Starting Material Type Key Reaction Type Scale Yield Notes
Iermolenko et al. (2024) Nitriles Condensation, cyclization Multigram Good overall Practical, scalable, emphasizes conformational restriction and medicinal chemistry utility
Banerjee et al. (Cathepsin C inhibitors) Hydroxymethyloxirane Multi-step cyclization Small scale 6-12% overall Low yield, complex multi-step synthesis
1,3-Dipolar cycloaddition approaches Azomethine ylides + cycloketones Cycloaddition Sub-mmol scale Moderate Good diastereoselectivity, limited diversity
Ring-closing metathesis Cyclic esters Ring-closing metathesis Small scale Moderate Limited scale, useful for 4-spiro prolines
Patent US5658935A Ethyl 4-(4-cyanobenzyl)-3,3-bisethoxycarbonylbutyrate Alkylation, condensation, HCl salt formation Lab scale Not specified Detailed alkylation and hydrochloride salt formation

Notes on Challenges and Optimization

  • The dense and rigid spirocyclic structure poses synthetic challenges, including controlling stereochemistry and achieving good yields.
  • Multigram scale synthesis requires robust, reproducible protocols.
  • Conversion to the hydrochloride salt improves compound stability and handling.
  • Synthetic methods are evolving to improve yield, scalability, and structural diversity of spirocyclic proline derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • CAS Number : 88578-97-6
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol

The compound features a spirocyclic arrangement, which enhances its biological activity by allowing for diverse interactions with biological targets. This structural characteristic is crucial for its applications in drug discovery and development.

Medicinal Chemistry

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride has been explored for its potential as an antibacterial agent. Preliminary studies indicate that derivatives of this compound exhibit activity against various pathogens, including some resistant strains. For instance, research on related compounds has shown promising results against ESKAPE pathogens, which are known for their clinical significance due to antibiotic resistance .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced pharmacological properties. For example, copper-catalyzed reactions involving this compound have led to the synthesis of difluoroalkylated derivatives, which are valuable in developing new therapeutic agents .

Drug Discovery

The unique structure of this compound allows it to interact with multiple biological targets, making it a candidate for further investigation in drug discovery programs aimed at treating infections caused by resistant bacteria .

Antibacterial Activity

A recent study evaluated the antibacterial properties of various azaspiro compounds, including derivatives of this compound. It was found that certain modifications could enhance activity against specific bacterial strains, suggesting a pathway for developing new antibiotics .

Synthesis Methodologies

Innovative synthetic methodologies involving 2-Azaspiro[4.5]decane derivatives have been reported, showcasing their utility in producing complex organic molecules efficiently. For instance, one study highlighted a four-step synthesis process that utilizes readily available starting materials to produce high-yield derivatives suitable for pharmaceutical applications .

Mechanism of Action

The mechanism by which 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom-Substituted Spirocyclic Derivatives

Modifications at the spirocyclic ring’s bridgehead (e.g., sulfur, fluorine, or oxygen substitution) significantly alter physicochemical and pharmacological profiles.

Table 1: Key Comparisons of Heteroatom-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key NMR Shifts (¹H/¹³C) LCMS Data
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6d) C₁₀H₁₈ClNO₂ 219.71 172–175 93 δ 10.34 (s, NH), 4.37 (s, CH) [M – Cl]⁺: 184.0
8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6e) C₁₁H₁₈ClF₂NO₂ 269.72 Not reported 77 ¹⁹F NMR: δ -124.40 (¹JCF = 241 Hz) [M + H]⁺: 238.2
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6g) C₁₀H₁₈ClNO₂S 235.77 Not reported 65 δ 13.99 (s, NH), 3.19 (s, SCH₂) [M – Cl]⁺: 234.0
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride C₁₀H₁₈ClNO₃ 235.71 Not reported Not reported δ 3.14–3.00 (m, OCH₂) Not available

Key Observations :

  • Fluorine Substitution (6e): Introduces electron-withdrawing effects, altering NMR profiles and increasing molecular weight. The ¹⁹F NMR signal at δ -124.40 confirms diastereotopic fluorines.
  • Sulfur Substitution (6g): Sulfur’s polarizability reduces symmetry, reflected in split ¹H NMR peaks (e.g., δ 3.19 for SCH₂).
  • Oxygen Substitution : Enhances hydrophilicity but lacks detailed pharmacological characterization.

Functional Group Variations

Ester and Protected Derivatives
  • 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid (7d):
    • Yield : 77% (Boc-protected precursor).
    • ¹H NMR (CDCl₃) : δ 4.41 (t, J = 5.0 Hz, 1H), 1.51 (t, J = 6.4 Hz, 4H).
    • Role : Intermediate for introducing amine functionalities.
Complex Heterocyclic Systems
  • 4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride: Molecular Formula: C₁₇H₂₃ClN₂O₃S.

Pharmacological Potential of Structural Analogs

  • Anticonvulsant Activity: 2-Azaspiro[4.4]nonane-1,3-dione derivatives showed efficacy in seizure models, suggesting the spirocyclic framework’s relevance in CNS drug design.
  • Toxicity Data: Limited for most analogs. For example, 8-aminospiro[4.5]decane hydrochloride lacks comprehensive toxicological profiling.

Biological Activity

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique spirocyclic structure that incorporates both nitrogen and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 219.708 g/mol
  • Structure : The spirocyclic framework contributes to its biological activity and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, particularly those classified under the ESKAPE group, which includes:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria at low concentrations, making it a candidate for further pharmacological studies .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties, particularly in specific cell lines. It has been observed to inhibit the proliferation of cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with various molecular targets within cells. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its bioactivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidContains sulfur instead of nitrogenExhibits different biological activities
1-Oxa-3-azaspiro(4.5)decaneContains an oxygen atomPotentially different pharmacological profile
1-Amino-2-piperidinecarboxylic acidPiperidine ringMore pronounced CNS activity

The structural uniqueness of this compound may offer distinct advantages in drug design compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study highlighted that derivatives of spirocyclic compounds exhibited varying degrees of antibacterial activity against ESKAPE pathogens, with some showing comparable efficacy to established antibiotics like ciprofloxacin .
  • Enzyme Inhibition : Another research indicated that related compounds demonstrated potent inhibition against bacterial topoisomerases, which are critical targets for antibiotic development .
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds revealed promising results against infections caused by multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multigram-scale synthesis often employs cyclization of proline-derived precursors. For example, tert-butyloxycarbonyl (Boc)-protected intermediates are synthesized via intramolecular cyclization under acidic conditions. Yields (~65–77%) can be improved by optimizing solvent systems (e.g., DMSO for stability) and reaction time .
  • Key Data : LCMS ([M - Cl]+ 184.0) and NMR (δ = 171.06 ppm for carbonyl in DMSO-d6) confirm structural integrity .

Q. What analytical techniques are critical for characterizing spirocyclic compounds like this derivative?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 resolve spirocyclic conformation (e.g., δ = 4.45 ppm for α-proton in CDCl3) .
  • LCMS : Monitors molecular ion peaks ([M + H]+ 220.2) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C: 54.54% vs. Calcd 54.67%) .

Q. How can purification challenges due to hygroscopicity or solubility be addressed?

  • Methodology : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate gradients. Hydrochloride salts improve crystallinity, reducing hygroscopicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Reactant of Route 2
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride

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